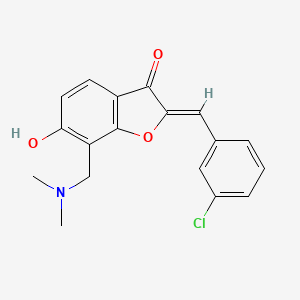![molecular formula C17H21NO4 B2434602 Acide 2'-(tert-butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylique CAS No. 2171799-97-4](/img/structure/B2434602.png)
Acide 2'-(tert-butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.358. The purity is usually 95%.
The exact mass of the compound 2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des Peptides
Le groupe tert-butoxycarbonyl (Boc) sert de groupe protecteur pour les acides aminés lors de la synthèse des peptides. En protégeant temporairement le groupe amino, les dérivés Boc facilitent l'élongation progressive de la chaîne peptidique. Les chercheurs utilisent des acides aminés protégés par Boc pour construire des peptides et des protéines de manière contrôlée .
Chimie Médicinale
La structure spirocyclique de ce composé en fait un échafaudage intéressant pour la conception de médicaments. Les chimistes médicinaux explorent des modifications autour du cycle cyclopropane pour créer de nouvelles molécules bioactives. Les applications potentielles incluent le développement de nouveaux agents antiviraux, anticancéreux ou anti-inflammatoires .
Conception de Promédicaments
Le groupe Boc peut être intégré de manière stratégique dans les molécules de médicaments comme un promédicament. En masquant les groupes fonctionnels responsables de la toxicité ou du métabolisme rapide, les promédicaments améliorent la stabilité et la biodisponibilité du médicament. Les chercheurs étudient les dérivés Boc pour des applications de promédicaments .
Synthèse Peptidique en Phase Solide (SPPS)
En SPPS, les acides aminés protégés par Boc sont immobilisés sur des supports solides. Les chercheurs déprotègent et couplent séquentiellement ces acides aminés pour synthétiser des peptides directement sur la résine. La stratégie Boc permet un assemblage efficace des peptides de manière contrôlée .
Bioconjugaison
Les composés protégés par Boc trouvent une application dans les réactions de bioconjugaison. Les chercheurs fonctionnalisent les dérivés Boc avec des étiquettes spécifiques (par exemple, des fluorophores, de la biotine) et les conjuguent ensuite à des biomolécules (par exemple, des protéines, des anticorps) pour l'imagerie, la purification par affinité ou la délivrance ciblée de médicaments .
Chimie des Nucléosides
Bien que moins fréquents, les nucléosides protégés par Boc ont été étudiés. Les chercheurs explorent leur potentiel dans la modification des acides nucléiques, la conception de promédicaments et comme blocs de construction pour les analogues de nucléotides .
Mécanisme D'action
Target of Action
It is known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . This suggests that the compound might interact with amines in biological systems.
Mode of Action
The compound contains a Boc group, which is known to play a significant role in the protection and deprotection of amine functional groups in organic synthesis . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The role of the boc group in the protection and deprotection of amine functional groups suggests that it might be involved in the modification of proteins or other biomolecules containing amine groups .
Pharmacokinetics
It is known that boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane . This suggests that the compound might have similar solubility properties, which could influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of the compound. For instance, the deprotection of the Boc group is known to occur at high temperatures . Therefore, the compound’s activity might be influenced by the temperature of its environment.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-10-17(8-9-17)12-7-5-4-6-11(12)13(18)14(19)20/h4-7,13H,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWPGTALMINHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C3=CC=CC=C3C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
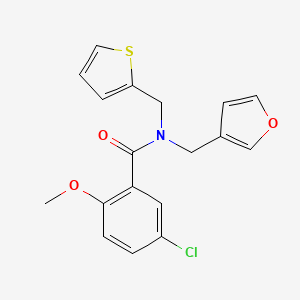
![1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2434520.png)

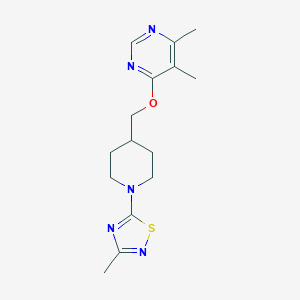
![N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2434527.png)
![5-bromo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2434530.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2434531.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
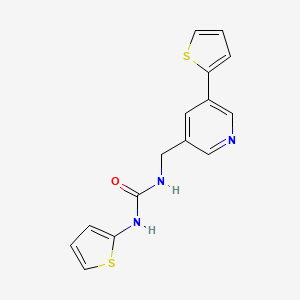
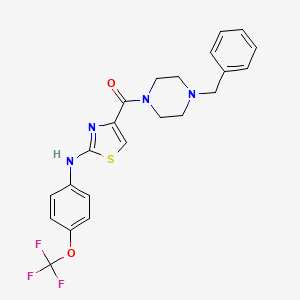
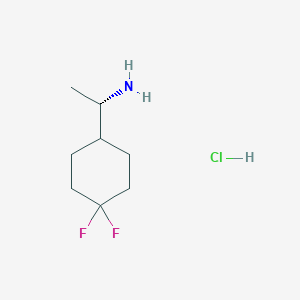
![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)

